![molecular formula C14H21N3O4 B14230760 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline CAS No. 825619-48-5](/img/structure/B14230760.png)
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a nitro group, and a piperidinylmethoxy group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidinylmethoxylation: The attachment of the piperidinylmethoxy group to the aniline core.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol or other methoxylating agents for methoxylation, and appropriate bases or catalysts for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and piperidinylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidinylmethoxy group can interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
825619-48-5 |
|---|---|
Fórmula molecular |
C14H21N3O4 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
4-methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline |
InChI |
InChI=1S/C14H21N3O4/c1-16-5-3-10(4-6-16)9-21-14-7-11(15)12(17(18)19)8-13(14)20-2/h7-8,10H,3-6,9,15H2,1-2H3 |
Clave InChI |
HXRKEJLGNHQPNK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


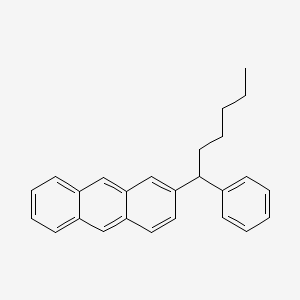
![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
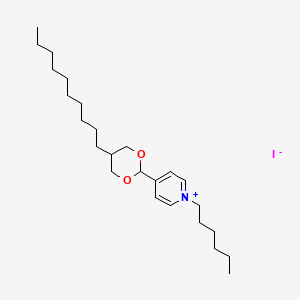
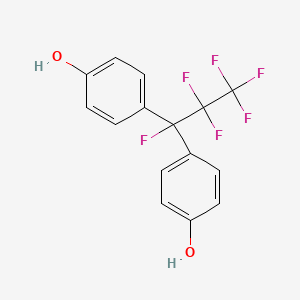
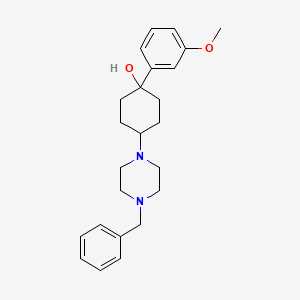
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)


![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
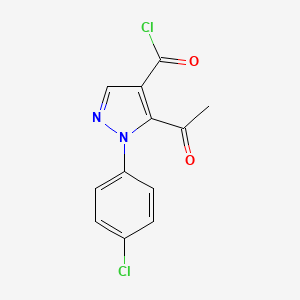

![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)

![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
